Lipophilicity Modulation: Quantified LogP Differential Versus Regioisomer
1-Fluoro-2-octanone exhibits a calculated LogP of 2.49540 [1]. In contrast, its regioisomer 8-fluoro-2-octanone (CAS 592-92-7), in which the fluorine atom resides at the terminal C8 position rather than adjacent to the carbonyl, has a computed XLogP3 value of 1.8 [2]. This ~0.7 Log unit difference reflects a substantial variation in lipophilicity attributable solely to fluorine placement along the carbon backbone.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.49540 (calculated) |
| Comparator Or Baseline | 8-Fluoro-2-octanone (CAS 592-92-7): XLogP3 = 1.8 (calculated) |
| Quantified Difference | ΔLogP ≈ 0.7 units |
| Conditions | Computational prediction: ChemSrc LogP calculation; PubChem XLogP3 algorithm |
Why This Matters
A 0.7 LogP difference corresponds to an approximately five-fold change in octanol-water partition coefficient, directly impacting membrane permeability and compound partitioning behavior in biological systems.
- [1] ChemSrc. (2024). Fluoromethylhexyl ketone (CAS 590-05-6). Calculated LogP: 2.49540. View Source
- [2] PubChem. (2025). 2-Octanone, 8-fluoro- (CAS 592-92-7). Computed XLogP3-AA: 1.8. View Source
